
2-Iodobenzimidamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodobenzimidamide Hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of an iodine atom in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 2-Iodobenzimidamide Hydrochloride typically involves the iodination of benzimidamide. One common method includes the reaction of benzimidamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-Iodobenzimidamide Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reduction of this compound can lead to the formation of benzimidazole or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-azidobenzimidamide, while oxidation with hydrogen peroxide can produce 2-iodobenzimidazole .
Scientific Research Applications
2-Iodobenzimidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Iodobenzimidamide Hydrochloride involves its interaction with molecular targets and pathways within biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, including those involved in cell growth and proliferation .
Comparison with Similar Compounds
2-Iodobenzimidamide Hydrochloride can be compared with other imidazole derivatives, such as:
2-Chlorobenzimidamide Hydrochloride: Similar in structure but with a chlorine atom instead of iodine
2-Bromobenzimidamide Hydrochloride: Contains a bromine atom, offering different chemical properties and reactivity compared to the iodine derivative.
Benzimidazole: The parent compound without any halogen substitution.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various chemical transformations, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H8ClIN2 |
|---|---|
Molecular Weight |
282.51 g/mol |
IUPAC Name |
2-iodobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H7IN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H |
InChI Key |
ORKLYOXFPWTZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


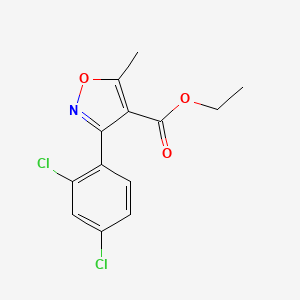
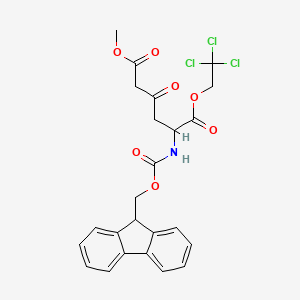
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)
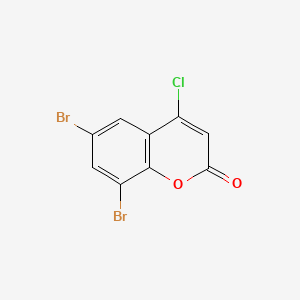

![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
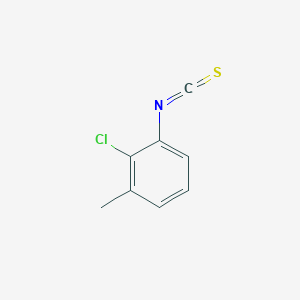
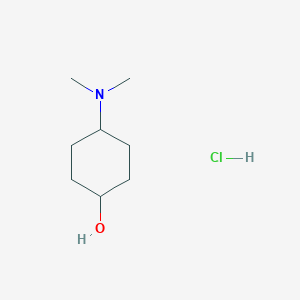
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)
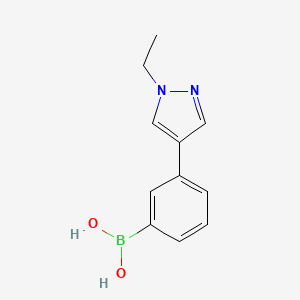
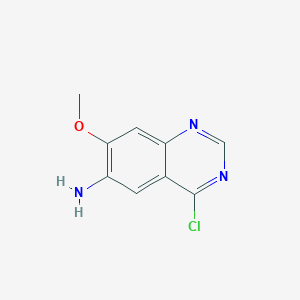
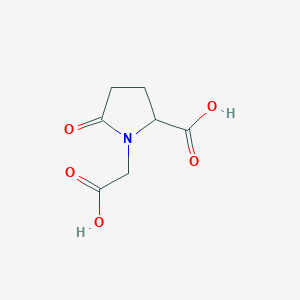
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
